(1S)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine
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Overview
Description
(1S)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a tetrahydronaphthalene ring system attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and increased efficiency. The use of high-pressure hydrogenation reactors with advanced catalysts can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
(1S)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanol: A related compound with an alcohol group instead of an amine group.
1-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid: A compound with a carboxylic acid group instead of an amine group.
Uniqueness
(1S)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of both a tetrahydronaphthalene ring and an ethanamine group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(1S)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanamine |
InChI |
InChI=1S/C12H17N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-5,9,11H,6-8,13H2,1H3/t9-,11?/m0/s1 |
InChI Key |
SNGPFEAJYGCEMW-FTNKSUMCSA-N |
Isomeric SMILES |
C[C@@H](C1CCC2=CC=CC=C2C1)N |
Canonical SMILES |
CC(C1CCC2=CC=CC=C2C1)N |
Origin of Product |
United States |
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